molecular formula C22H26N2O5S B11603234 Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11603234
M. Wt: 430.5 g/mol
InChI Key: LRKRYOPHNIQWRR-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopentylcarbamoyl group, and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a series of cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the thiophene intermediate with cyclopentyl isocyanate under controlled conditions.

    Attachment of the Methoxybenzamido Group: This is typically done through an amide coupling reaction using 3-methoxybenzoic acid and appropriate coupling reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Function: Interacting with cell surface receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-(3-METHOXYBENZAMIDO)-3-METHYLISOTHIAZOLE-4-CARBOXYLATE: Similar structure but with an isothiazole ring instead of a thiophene ring.

    ETHYL 5-(3-METHOXYBENZAMIDO)-4-OXO-3-PHENYL-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE: Contains a thieno[3,4-d]pyridazine ring system.

    5-[4-(ACETYLOXY)-3-METHOXYBENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID: Features a benzene ring with acetyloxy and methoxybenzamido groups.

The uniqueness of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H26N2O5S/c1-4-29-22(27)17-13(2)18(20(26)23-15-9-5-6-10-15)30-21(17)24-19(25)14-8-7-11-16(12-14)28-3/h7-8,11-12,15H,4-6,9-10H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

LRKRYOPHNIQWRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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